molecular formula C9H6BrNO2S B13668514 Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate

Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B13668514
M. Wt: 272.12 g/mol
InChI Key: WCXKMQQJXXIVGO-UHFFFAOYSA-N
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Description

Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused bicyclic structure consisting of a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate typically involves the bromination of thieno[2,3-c]pyridine-2-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction mixture is then refluxed to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. The compound’s bicyclic structure allows it to form hydrogen bonds with the hinge region of the kinase, leading to effective inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate is unique due to its fused bicyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structure enhances its potential as a kinase inhibitor and its versatility in various chemical reactions .

Properties

Molecular Formula

C9H6BrNO2S

Molecular Weight

272.12 g/mol

IUPAC Name

methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)6-2-5-3-8(10)11-4-7(5)14-6/h2-4H,1H3

InChI Key

WCXKMQQJXXIVGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=NC=C2S1)Br

Origin of Product

United States

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